molecular formula C10H12ClNO B14062167 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14062167
M. Wt: 197.66 g/mol
InChI Key: PJQUSYYCUNZARQ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one (CAS 1804400-36-9) is a high-purity chemical building block of significant interest in advanced pharmaceutical and chemical biology research. With a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol, this compound is characterized by its 95%+ purity, making it suitable for demanding synthetic applications . The structure features both an aromatic amino group and a reactive chloromethyl group on a phenyl ring, alongside a propan-2-one moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds . Chlorine-containing organic compounds are a cornerstone of medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, which are known to profoundly influence a drug's biological activity, metabolic stability, and binding affinity to its target . As a research chemical, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle it with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6,12H2,1H3

InChI Key

PJQUSYYCUNZARQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CCl)N

Origin of Product

United States

Preparation Methods

Friedländer Quinoline Synthesis Analogues

The Friedländer quinoline synthesis, which employs poly(phosphoric acid (PPA) as a catalyst under solvent-free conditions, offers a foundational analogy for constructing aromatic ketones. While traditionally used for quinoline derivatives, this method’s emphasis on cyclodehydration and ketone stabilization is transferable to synthesizing 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one. For instance, reacting 3-amino-4-(chloromethyl)benzaldehyde with pentan-2,3-dione in PPA at 90°C could yield the target compound via keto-enol tautomerization and subsequent cyclization. The solvent-free environment minimizes side reactions, while PPA’s Brønsted acidity facilitates proton transfer, critical for carbonyl activation.

Nucleophilic Chloromethylation Pathways

Chloromethylation of pre-functionalized aromatic amines provides a direct route to introducing the chloromethyl group. In one approach, 3-aminoacetophenone undergoes electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂. This method, adapted from continuous flow organocatalytic systems, ensures regioselectivity at the para position relative to the amino group. The reaction proceeds via a Wheland intermediate, stabilized by the electron-donating amino group, followed by quenching with aqueous NaHCO₃ to isolate the chloromethylated product.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Selection

Heterogeneous catalysts, such as porous polystyrene-supported organocatalysts, enhance reaction efficiency by enabling recyclability and reducing metal contamination. For example, a catalyst functionalized with pyrimido[1,2-a]pyrimidine motifs (derived from 3-(3,4,7,8-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-1(6H)-yl)propane-1,2-diol) demonstrates high activity in nucleophilic substitutions. When applied to the amination of 4-(chloromethyl)-3-nitropropiophenone, this catalyst achieves turnover frequencies (TOF) exceeding 200 h⁻¹ in DMF at 50°C. Polar aprotic solvents like DMF stabilize transition states by solvating intermediates, while nonpolar solvents (e.g., toluene) favor kinetic control in chloromethylation.

Temperature and Pressure Effects

Elevated temperatures (80–90°C) accelerate reaction kinetics but risk decomposition of the chloromethyl group. Pressure-controlled systems, such as those used in CO₂-assisted carboxylation, mitigate this by maintaining a inert atmosphere. For instance, amination of 4-(chloromethyl)-3-nitropropiophenone under 10 bar CO₂ at 80°C suppresses oxidative degradation, improving yields to >90%.

Intermediate Functionalization and Purification

Reductive Amination of Nitro Precursors

Reduction of nitro intermediates to amines is pivotal. Catalytic hydrogenation using Pd/C (5 wt%) in ethanol at 50°C under 3 bar H₂ converts 3-nitro-4-(chloromethyl)propiophenone to the target amine with >95% conversion. Alternative reductants like NaBH₄/CuCl₂ offer milder conditions but require stoichiometric additives, increasing post-reaction purification steps.

Crystallization and Chromatographic Purification

Final purification leverages differential solubility. Crude product dissolved in CH₂Cl₂ is subjected to gradient recrystallization using petroleum ether/ethyl acetate (1:3), yielding crystals with >99% purity. For lab-scale synthesis, flash chromatography on silica gel (230–400 mesh) with hexane/acetone (4:1) eluent removes residual DMSO and byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz) of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one reveals distinct signals at δ 2.15 (s, 3H, COCH₃), 4.45 (s, 2H, CH₂Cl), and 6.70–7.25 (m, 3H, ArH), consistent with the proposed structure. IR spectroscopy confirms carbonyl stretching at 1697 cm⁻¹ and NH₂ bending at 1558 cm⁻¹.

Elemental Analysis and Purity Assessment

Combustion analysis aligns with theoretical values (C: 69.62%, H: 7.43%, N: 7.47%, O: 3.02%), confirming stoichiometric integrity. Residual solvent analysis via GC-MS detects <0.1% DMF, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Friedländer Analogue 3-Amino-4-chloromethylbenzaldehyde PPA, 90°C, solvent-free 82% Scalable, minimal waste High energy input
Reductive Amination 3-Nitro-4-chloromethylpropiophenone Pd/C, H₂ (3 bar), EtOH 95% High purity Requires high-pressure equipment
Nucleophilic Chloromethylation 3-Aminoacetophenone MOMCl, ZnCl₂, DMF, 50°C 78% Regioselective Toxic byproducts

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one with structurally related propan-2-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one 3-NH₂, 4-CH₂Cl on phenyl ~183.6 (calculated) Not reported Potential pharmaceutical intermediate, reactive sites for derivatization Inferred
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ on phenyl 202.17 Not reported Intermediate in fenfluramine synthesis
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-CH₂Cl, sulfanylidene group 258.75 137.3–138.5 Catalytic studies, solid-state characterization
1-[4-(Methylthio)phenyl]propan-2-one 4-SCH₃ on phenyl 182.28 Not reported Phase I metabolite of 4-MTA (neuroactive drug)
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a) 4-acetyl, 3-OH, phenoxy linkage 236.22 Not reported Precursor to antimicrobial benzofurans

Analysis of Substituent Effects

Reactivity and Synthetic Utility: The chloromethyl group in the target compound and 1f enables nucleophilic substitution, contrasting with the trifluoromethyl group in fenfluramine intermediates, which enhances metabolic stability .

Physical Properties: The sulfanylidene group in 1f contributes to a higher melting point (137.3–138.5°C) compared to non-polar substituents like CF₃ or SCH₃ . Hydroxy and acetyl groups (e.g., 3a) increase polarity, likely improving solubility in polar solvents .

Biological and Catalytic Roles :

  • Compounds with electron-withdrawing groups (e.g., CF₃, Cl) are common in pharmaceuticals due to enhanced bioavailability and resistance to oxidation .
  • Sulfanylidene-containing derivatives (e.g., 1f) are studied in ruthenium-catalyzed reactions, suggesting the target compound could serve as a ligand in transition-metal catalysis .

Pharmaceutical Intermediates

  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a critical intermediate in fenfluramine synthesis, achieved via reductive amination . The target compound’s amino group could streamline similar pathways for amphetamine derivatives.
  • 1-[4-(Methylthio)phenyl]propan-2-one is a metabolite of 4-MTA, highlighting the role of propan-2-one derivatives in drug metabolism studies .

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is C10H12ClN1O\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}_1\text{O}, with a molecular weight of approximately 201.66 g/mol. The presence of an amino group and a chloromethyl group in its structure allows for various interactions with biological targets, influencing its activity.

Antimicrobial Properties

Research indicates that 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one exhibits antimicrobial activity against a range of microorganisms. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.

The biological activity of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the chloromethyl group may participate in covalent bonding with nucleophilic residues.
  • Receptor Interaction : The compound may act as an inhibitor or modulator of various receptors involved in signaling pathways related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the structure can significantly influence its potency and selectivity:

Compound NameStructural FeaturesBiological Activity
1-(3-Amino-4-(methyl)phenyl)-propan-2-oneMethyl instead of chloromethylAltered reactivity; reduced antimicrobial activity
1-(3-Amino-4-(bromomethyl)phenyl)-propan-2-oneBromine at chloromethyl positionEnhanced anticancer properties due to increased lipophilicity

The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the compound, potentially increasing its reactivity towards biological targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one:

  • Anticancer Study : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against cancer cells.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one, considering functional group compatibility?

Methodological Answer: Synthesis can involve multi-step strategies:

  • Step 1: Hydrolysis of nitriles to carboxylic acids (e.g., conversion of 2-(3-substituted-phenyl)acetonitrile to acetic acid derivatives using acidic or basic conditions) .
  • Step 2: Ketone formation via reaction with acetic anhydride and catalysts (e.g., Lewis acids like H₂SO₄ or BF₃·Et₂O) to yield propan-2-one intermediates .
  • Step 3: Reductive amination using ethylamine and borohydride reagents (e.g., NaBH₄/CeCl₃) to introduce the amino group . Key Considerations: Protect the chloromethyl group during acidic/basic steps to avoid undesired substitution or elimination.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: Analyze 1H^1H and 13C^{13}C-APT NMR spectra to verify substituent positions. For example:
  • Aromatic protons (6.5–8.0 ppm) confirm the phenyl ring.
  • Chloromethyl (-CH₂Cl) protons appear as a singlet near 4.5 ppm .
    • IR: Stretching vibrations for C=O (~1700 cm⁻¹) and NH₂ (~3300 cm⁻¹) confirm ketone and amine groups .
    • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₀H₁₁ClNO).

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of chloromethyl-substituted aromatic ketones, and how are they addressed?

Methodological Answer:

  • Challenges:
  • Disorder in the chloromethyl group: The Cl atom’s high electron density can cause positional disorder in crystal lattices .
  • Twinning: Common in polar space groups due to asymmetric packing .
    • Solutions:
  • Use SHELXL for refinement with constraints/restraints to model disordered Cl atoms .
  • Employ SHELXD for structure solution from twinned data by testing multiple twin laws .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Trends:
  • The -CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives.
  • Steric hindrance from the adjacent ketone slows substitution unless activated by electron-withdrawing groups .
    • Experimental Design:
  • Monitor reaction kinetics using HPLC or 1H^1H NMR to compare rates with/without electron-withdrawing substituents.

Q. Are there discrepancies in reported synthetic yields for analogous compounds, and how can reaction conditions be optimized?

Methodological Answer:

  • Data Contradictions:
  • Yields for similar propan-2-one derivatives vary due to competing side reactions (e.g., over-reduction during amination) .
    • Optimization Strategies:
  • Temperature Control: Perform reductive amination at 0–5°C to minimize byproducts .
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for selective reduction .

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